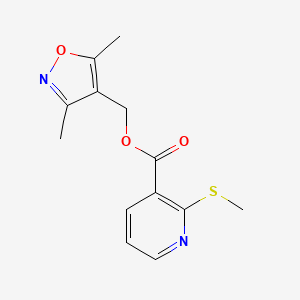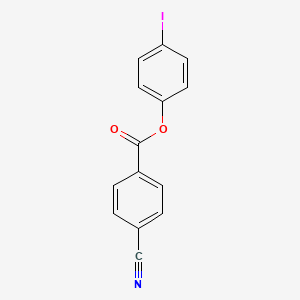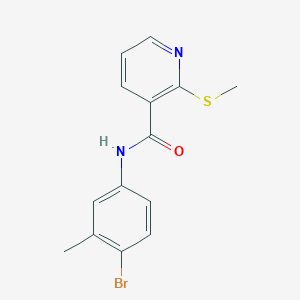![molecular formula C26H30N4O4 B13366584 N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide](/img/structure/B13366584.png)
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide is a complex organic compound that features a benzimidazole moiety and a benzazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Benzazepine Structure: This involves the cyclization of an appropriate precursor, such as a phenethylamine derivative, under oxidative conditions.
Coupling of the Two Fragments: The final step involves coupling the benzimidazole and benzazepine fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The carbonyl group in the benzazepine structure can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The benzazepine structure may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Benzazepine Derivatives: Compounds like benazepril, used as antihypertensive agents.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide is unique due to its combined structural features of benzimidazole and benzazepine, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C26H30N4O4 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)propanamide |
InChI |
InChI=1S/C26H30N4O4/c1-16(2)25(26-27-19-7-5-6-8-20(19)28-26)29-23(31)10-12-30-11-9-17-13-21(33-3)22(34-4)14-18(17)15-24(30)32/h5-9,11,13-14,16,25H,10,12,15H2,1-4H3,(H,27,28)(H,29,31)/t25-/m0/s1 |
InChI Key |
SIJPDJRBUPYIHN-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)CCN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CCN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)

![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
![4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366523.png)
![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366536.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)
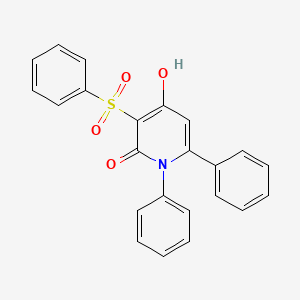

![2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13366562.png)
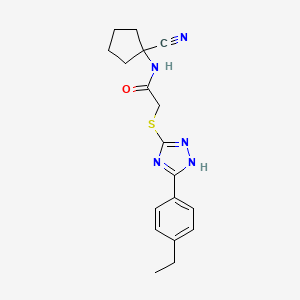
![6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366573.png)
